molecular formula C23H22O5 B3632451 3-[2-(3-methoxyphenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[2-(3-methoxyphenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B3632451
M. Wt: 378.4 g/mol
InChI Key: ATEWYTCXYDTNPT-UHFFFAOYSA-N
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Description

3-[2-(3-Methoxyphenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a synthetic organic compound belonging to the chromenone family. Its core structure consists of a fused cycloheptane and chromen-6-one (coumarin derivative) system, with a complex substituent at position 3. The substituent comprises a 2-oxoethoxy group linked to a 3-methoxyphenyl moiety, introducing both hydrophilic (ether, ketone) and lipophilic (aromatic) properties.

Properties

IUPAC Name

3-[2-(3-methoxyphenyl)-2-oxoethoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-26-16-7-5-6-15(12-16)21(24)14-27-17-10-11-19-18-8-3-2-4-9-20(18)23(25)28-22(19)13-17/h5-7,10-13H,2-4,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEWYTCXYDTNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Properties/Research Findings
Target Compound C₂₁H₂₀O₅* 376.38 3-[2-(3-Methoxyphenyl)-2-oxoethoxy] Hypothesized bioactivity due to methoxyphenyl and ketone groups; structural complexity may enhance binding specificity.
3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one C₁₃H₁₄O₃ 218.25 3-Hydroxy Higher hydrophilicity due to -OH; limited bioactivity data available.
3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one C₁₄H₁₆O₃ 232.27 3-Hydroxy, 4-methyl Methyl group increases lipophilicity; potential for improved membrane permeability.
11-(3-Methoxyphenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one C₂₄H₂₂O₄ 374.44 11-(3-Methoxyphenyl), 8-methyl, fused furo ring Used in high-throughput pharmacological screening; demonstrates moderate kinase inhibition .
3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one C₂₂H₁₈O₇ 394.37 3-[2-(Benzodioxolyl)-2-oxoethoxy] Enhanced solubility due to polar benzodioxole group; unconfirmed antimicrobial activity.

Notes:

  • Structural Variations: Substituent Electronic Effects: The target compound’s 3-methoxyphenyl group is electron-donating, contrasting with the electron-withdrawing benzodioxolyl group in . This difference may influence redox stability and receptor binding. Functional Groups: Hydroxy and methyl groups in simplify the structure but reduce pharmacological relevance compared to the target’s multifunctional side chain.
  • Research Implications: The methoxyphenyl-oxoethoxy motif in the target compound is structurally analogous to bioactive intermediates in tramadol derivatives (e.g., ’s 1-(3-methoxyphenyl)cyclohexanol analogs), suggesting shared metabolic pathways or targets . Crystallographic validation (e.g., SHELX refinements in ) is critical for confirming the stereochemistry of such complex molecules, particularly when comparing analogs with subtle substituent differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-methoxyphenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Reactant of Route 2
Reactant of Route 2
3-[2-(3-methoxyphenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

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